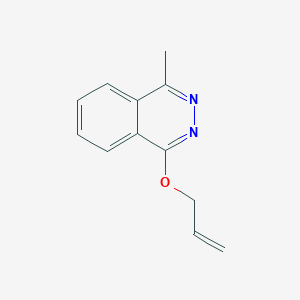

1-Methyl-4-(prop-2-en-1-yloxy)phthalazine

Description

1-Methyl-4-(prop-2-en-1-yloxy)phthalazine is a phthalazine derivative featuring a methyl group at the 1-position and a propenyloxy (allyloxy) substituent at the 4-position of the phthalazine core. Phthalazines are nitrogen-containing heterocyclic compounds with a bicyclic structure composed of two fused benzene rings and two adjacent nitrogen atoms. The propenyloxy group introduces an ether linkage with unsaturated character, which may enhance reactivity and influence pharmacokinetic properties such as metabolic stability and solubility . This compound’s structural features position it within a broader class of phthalazine derivatives known for diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name |

1-methyl-4-prop-2-enoxyphthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-3-8-15-12-11-7-5-4-6-10(11)9(2)13-14-12/h3-7H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKIYGSBBMQHDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 1-methylphthalazine with allyl alcohol in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(prop-2-en-1-yloxy)phthalazine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Substitution reactions can occur at different positions on the phthalazine ring, often using halogenating agents or nucleophiles. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-4-(prop-2-en-1-yloxy)phthalazine is a derivative of phthalazine, a compound known for its diverse biological activities. The structural modification of phthalazine with the prop-2-en-1-yloxy group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phthalazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Against HCT-116 Cells : A study demonstrated that phthalazine-based derivatives could induce apoptosis in HCT-116 colon cancer cells through inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2) pathway, suggesting a mechanism for their anticancer effects .

- Broad-Spectrum Cell Growth Inhibition : Another investigation showed that certain phthalazine derivatives achieved over 90% growth inhibition in leukemia, melanoma, and breast cancer cell lines, indicating the compound's potential as a broad-spectrum anticancer agent .

Synthetic Methodologies

The synthesis of this compound typically involves several steps to ensure high purity and yield. Common methods include:

- Vilsmeier-Haack Reaction : This method has been utilized to introduce functional groups into the phthalazine backbone effectively.

- Amine Coupling Reactions : These reactions allow for the introduction of various amine groups that can enhance biological activity.

Potential Use in Cancer Therapy

Given its promising anticancer properties, this compound is being explored for use in combination therapies to enhance the efficacy of existing chemotherapeutics. Studies have indicated that combining PARP inhibitors with traditional chemotherapy can improve treatment outcomes for patients with specific types of cancers .

Antimicrobial Activity

Phthalazine derivatives have also shown potential antimicrobial properties against various pathogens, including drug-resistant strains. This suggests that this compound could be developed into a novel antimicrobial agent .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine involves its interaction with specific molecular targets and pathways. Phthalazine derivatives are known to inhibit enzymes such as phosphodiesterases and cyclooxygenases, which play crucial roles in various biological processes . The compound may also interact with receptors and ion channels, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The propenyloxy group in this compound introduces electron-donating character via the oxygen atom, contrasting with electron-withdrawing groups like chloro or fluorophenylthio in analogues .

- Hydrogen Bonding: Unlike derivatives with amino or hydroxyl groups (e.g., 1-aminophthalazines), the propenyloxy group lacks hydrogen-bond donors, which may reduce interactions with polar enzyme pockets .

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-Methyl-4-(prop-2-en-1-yloxy)phthalazine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its role as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target and Mode of Action

The primary target of this compound is VEGFR-2, a receptor critical in angiogenesis. The compound inhibits VEGFR-2 activity, disrupting the vascular endothelial growth factor (VEGF) signaling pathway responsible for endothelial cell proliferation and migration. This inhibition can lead to reduced angiogenesis, which is vital in tumor growth and metastasis prevention.

Biochemical Pathways

By blocking VEGFR-2, the compound affects several biochemical pathways associated with tumor progression. The inhibition of this receptor prevents the formation of new blood vessels necessary for tumor sustenance, thereby starving cancer cells of essential nutrients .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. Similar phthalazine derivatives have shown good ADME profiles, indicating that this compound may also exhibit favorable bioavailability characteristics.

Research Findings and Case Studies

Several studies have investigated the biological activity of phthalazine derivatives, including this compound. Below are key findings from recent research:

Therapeutic Applications

The biological activities exhibited by this compound position it as a promising candidate for drug development in several therapeutic areas:

- Anticancer Therapy : Its ability to inhibit angiogenesis makes it a potential agent for cancer treatment, particularly in solid tumors where vascularization is crucial for growth .

- Anti-inflammatory Applications : Given its mechanism of action involving VEGFR inhibition, this compound may also have implications in treating inflammatory diseases where angiogenesis plays a role.

Q & A

Q. What are the common synthetic routes for 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 1-chloro-4-(4-chlorophenyl)phthalazine with allyl alcohol derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the allyloxy group .

- Step 2 : Purify intermediates via recrystallization using ethanol or methanol. Final products are characterized by NMR, IR, and mass spectrometry .

- Variants : Hydrazine hydrate in n-butanol can cyclize intermediates to form phthalazinone cores, followed by functionalization with ω-bromoalkoxy phthalimide .

Q. How is crystallographic data for this compound validated?

- Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution .

- Validate hydrogen bonding and geometry with PLATON (e.g., ADDSYM and TWINABS modules) to check for missed symmetry or twinning .

- Generate displacement ellipsoid plots via ORTEP-3 to visualize anisotropic thermal motion .

Q. What analytical techniques are critical for confirming hydrogen bonding patterns?

- Single-crystal X-ray diffraction : Determine bond lengths and angles (e.g., O–H···N interactions in phthalazinones) .

- Graph set analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using software like Mercury .

Advanced Research Questions

Q. How can structural modifications enhance VEGFR-2 inhibitory activity?

- Substituent optimization : Introduce hydrophobic groups (e.g., 4-fluorophenyl) at position 1 or 4 to improve binding to VEGFR-2’s ATP pocket .

- Method : Synthesize derivatives via Suzuki coupling or Ullmann reactions, then assay against cancer cell lines (e.g., MCF-7, HepG2) using MTT protocols. Compounds with IC₅₀ < 0.2 μM (e.g., derivatives 2g and 4a) show promise .

Q. How to resolve contradictions in crystallographic data for polymorphic forms?

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize errors in anisotropic displacement parameters .

- Validation : Cross-check with the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles. Re-refine using restraints in SHELXL .

Q. What computational strategies predict ADMET properties and binding modes?

- Molecular docking : Use AutoDock Vina or Glide to simulate ligand-VEGFR-2 interactions (PDB ID: 4ASD). Focus on key residues (e.g., Lys868, Asp1046) .

- ADMET prediction : Employ SwissADME for bioavailability radar plots and admetSAR for toxicity profiles. Prioritize derivatives with LogP < 5 and TPSA < 140 Ų .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.5 Å) .

Methodological Resources

- Crystallography : SHELX suite (structure solution), Olex2 (visualization), and CCDC tools (validation) .

- Synthesis : Protocols from Archiv der Pharmazie and European Journal of Medicinal Chemistry for phthalazine functionalization .

- Computational : Open-source tools like PyMOL (docking visualization) and GROMACS (dynamics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.